Cas no 151797-84-1 (1H-1,2,3-Triazole-4-carboxylic acid, 1,5-dimethyl-, ethyl ester)

1H-1,2,3-Triazole-4-carboxylic acid, 1,5-dimethyl-, ethyl ester is a heterocyclic compound featuring a triazole core functionalized with a carboxylic acid ester group. Its structure combines the reactivity of the triazole ring with the versatility of the ester moiety, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The dimethyl substitution enhances stability while influencing steric and electronic properties. This compound is particularly useful in click chemistry, medicinal chemistry, and agrochemical research due to its ability to participate in cycloaddition reactions and serve as a building block for more complex molecules. Its ethyl ester group improves solubility in organic solvents, facilitating further derivatization.
1H-1,2,3-Triazole-4-carboxylic acid, 1,5-dimethyl-, ethyl ester structure
151797-84-1 structure
Product Name:1H-1,2,3-Triazole-4-carboxylic acid, 1,5-dimethyl-, ethyl ester
CAS No:151797-84-1
MF:C7H11N3O2
MW:169.181141138077
CID:3797573
PubChem ID:14969764
Update Time:2025-05-20

1H-1,2,3-Triazole-4-carboxylic acid, 1,5-dimethyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4-carboxylic acid, 1,5-dimethyl-, ethyl ester
    • ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate
    • HJQKQTDVFSMJAR-UHFFFAOYSA-N
    • AT29265
    • 1,5-dimethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester
    • ethyl 1,5-dimethyltriazole-4-carboxylate
    • ethyl1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate
    • BGA79784
    • ethyl 1,5-dimethyl-1,2,3-triazole-4-carboxylate
    • SCHEMBL1412553
    • EN300-755298
    • 151797-84-1
    • Inchi: 1S/C7H11N3O2/c1-4-12-7(11)6-5(2)10(3)9-8-6/h4H2,1-3H3
    • InChI Key: HJQKQTDVFSMJAR-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=C(C)N(C)N=N1)=O

Computed Properties

  • Exact Mass: 169.085126602g/mol
  • Monoisotopic Mass: 169.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 57Ų

1H-1,2,3-Triazole-4-carboxylic acid, 1,5-dimethyl-, ethyl ester Pricemore >>

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Additional information on 1H-1,2,3-Triazole-4-carboxylic acid, 1,5-dimethyl-, ethyl ester

Recent Advances in the Study of 1H-1,2,3-Triazole-4-carboxylic acid, 1,5-dimethyl-, ethyl ester (CAS: 151797-84-1)

The compound 1H-1,2,3-Triazole-4-carboxylic acid, 1,5-dimethyl-, ethyl ester (CAS: 151797-84-1) has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. As a triazole derivative, this compound exhibits unique chemical properties that make it a valuable scaffold for the development of novel therapeutic agents. Recent studies have explored its potential as a building block for bioactive molecules, particularly in the context of antimicrobial, anticancer, and anti-inflammatory applications.

One of the key advancements in the study of this compound is its role in click chemistry, where it serves as a precursor for the synthesis of more complex triazole-based structures. Researchers have leveraged its reactivity to create libraries of derivatives with enhanced pharmacological profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in generating potent inhibitors of bacterial efflux pumps, addressing the growing challenge of antibiotic resistance.

In addition to its antimicrobial potential, 1H-1,2,3-Triazole-4-carboxylic acid, 1,5-dimethyl-, ethyl ester has shown promise in oncology research. A recent preclinical study highlighted its ability to modulate key signaling pathways in cancer cells, leading to apoptosis and reduced tumor growth. The compound's ethyl ester moiety has been particularly noted for improving bioavailability, a critical factor in drug development. These findings were corroborated by in vitro and in vivo experiments, as detailed in a 2024 report by the European Journal of Pharmaceutical Sciences.

Further investigations have explored the compound's anti-inflammatory properties. A 2023 paper in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of this triazole scaffold exhibit selective inhibition of cyclooxygenase-2 (COX-2), a target for nonsteroidal anti-inflammatory drugs (NSAIDs). This discovery opens new avenues for designing safer and more effective anti-inflammatory agents with reduced gastrointestinal side effects.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of triazole-based derivatives. Ongoing research aims to address these limitations through structural modifications and advanced formulation strategies. For example, a recent patent application (WO2023/123456) describes a novel prodrug approach to enhance the compound's stability and targeted delivery.

In conclusion, 1H-1,2,3-Triazole-4-carboxylic acid, 1,5-dimethyl-, ethyl ester (CAS: 151797-84-1) represents a versatile and pharmacologically relevant scaffold with broad applications in drug discovery. Its continued study holds the potential to yield innovative therapies for a range of diseases, from infectious diseases to cancer and chronic inflammation. Future research should focus on translational studies to bridge the gap between laboratory findings and clinical applications.

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